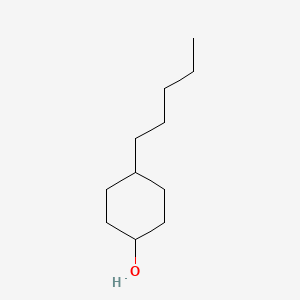

4-Pentylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGPISIUNUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202812 | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-90-1 | |

| Record name | 4-Pentylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54410-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pentylcyclohexanol from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 4-pentylcyclohexanol, commencing from the readily available starting material, biphenyl. The proposed synthesis is a multi-step process involving several key organic transformations. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and reproducibility.

Introduction

The synthesis of substituted cyclohexanol derivatives is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and liquid crystals. 4-Pentylcyclohexanol, a molecule featuring a polar hydroxyl group and a nonpolar pentyl-substituted cyclohexane ring, presents a valuable target for synthetic exploration. This guide outlines a logical and feasible, albeit multi-step, synthetic route starting from biphenyl. The pathway is constructed based on established and reliable organic reactions.

The proposed synthetic pathway is as follows:

-

Friedel-Crafts Acylation: Introduction of a pentanoyl group onto the biphenyl scaffold.

-

Clemmensen Reduction: Reduction of the resulting ketone to an alkyl chain.

-

Partial Catalytic Hydrogenation: Selective reduction of one of the phenyl rings of the substituted biphenyl.

-

Aromatic Functionalization via Nitration, Reduction, and Diazotization: Conversion of the remaining phenyl group to a phenol.

-

Final Hydrogenation: Reduction of the phenol to the target cyclohexanol.

Overall Synthesis Pathway

The complete synthesis is a five-step process transforming biphenyl into 4-pentylcyclohexanol.

Caption: Proposed five-step synthesis of 4-Pentylcyclohexanol from biphenyl.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. Quantitative data, where available from literature on analogous reactions, is summarized in tables.

Step 1: Friedel-Crafts Acylation of Biphenyl

This step introduces the five-carbon chain as an acyl group at the para position of one of the phenyl rings of biphenyl.

Reaction: Biphenyl + Pentanoyl chloride → 4-Pentanoylbiphenyl

Experimental Protocol:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a dry solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of biphenyl (1.0 eq) and pentanoyl chloride (1.1 eq) in the same dry solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (2 x 50 mL).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield 4-pentanoylbiphenyl.

| Parameter | Value | Reference |

| Reactants | Biphenyl, Pentanoyl Chloride, AlCl₃ | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 3-5 hours | |

| Typical Yield | 85-95% | Analogous Reactions |

Step 2: Clemmensen Reduction of 4-Pentanoylbiphenyl

The carbonyl group of 4-pentanoylbiphenyl is reduced to a methylene group to form 4-pentylbiphenyl.[1][2]

Reaction: 4-Pentanoylbiphenyl → 4-Pentylbiphenyl

Experimental Protocol:

-

Zinc amalgam is prepared by stirring zinc powder (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

-

The freshly prepared zinc amalgam, concentrated hydrochloric acid, and water are added to a round-bottom flask equipped with a reflux condenser.

-

4-Pentanoylbiphenyl (1.0 eq) dissolved in a suitable solvent (e.g., toluene) is added to the flask.

-

The mixture is heated to reflux with vigorous stirring for 8-24 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic medium.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude 4-pentylbiphenyl can be purified by distillation under reduced pressure or column chromatography.

| Parameter | Value | Reference |

| Reactants | 4-Pentanoylbiphenyl, Zn(Hg), HCl | [1][2] |

| Solvent | Toluene, Water | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 8-24 hours | [1] |

| Typical Yield | 70-85% | [3] |

Step 3: Partial Catalytic Hydrogenation of 4-Pentylbiphenyl

This step aims to selectively hydrogenate one of the phenyl rings of 4-pentylbiphenyl to yield 4-pentylcyclohexylbenzene. This can be a challenging selective reduction.

Reaction: 4-Pentylbiphenyl → 4-Pentylcyclohexylbenzene

Experimental Protocol:

-

4-Pentylbiphenyl (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A hydrogenation catalyst, for instance, Rhodium on alumina (5% Rh/Al₂O₃) or a supported palladium catalyst, is added to the solution.

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100-500 psi).

-

The reaction is stirred at a controlled temperature (e.g., 50-100 °C) for several hours until hydrogen uptake ceases or analysis shows completion.

-

After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to give the crude product, which can be purified by distillation or chromatography.

| Parameter | Value | Reference |

| Reactants | 4-Pentylbiphenyl, H₂ | Analogous Reactions |

| Catalyst | Rh/Al₂O₃ or Pd/C | Analogous Reactions |

| Solvent | Ethanol or Acetic Acid | Analogous Reactions |

| Pressure | 100-500 psi H₂ | Analogous Reactions |

| Temperature | 50-100 °C | Analogous Reactions |

| Typical Yield | Moderate to Good | Analogous Reactions |

Step 4: Synthesis of 4-(4-Pentylcyclohexyl)phenol

This is a three-part transformation of the remaining aromatic ring into a phenol.

4a. Nitration:

-

4-Pentylcyclohexylbenzene is dissolved in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

The mixture is stirred for a short period and then poured onto ice.

-

The precipitated nitro product is filtered, washed with water, and dried.

4b. Reduction to Amine:

-

The nitro compound is reduced to the corresponding aniline using a reducing agent like tin(II) chloride in hydrochloric acid, or by catalytic hydrogenation (H₂/Pd-C) in ethanol.

-

After the reaction, the mixture is basified to liberate the free amine, which is then extracted with an organic solvent.

4c. Diazotization and Hydrolysis:

-

The aniline derivative is dissolved in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added slowly to form the diazonium salt.

-

The solution of the diazonium salt is then gently warmed, leading to the evolution of nitrogen gas and the formation of the phenol.

-

The phenolic product is extracted, and purified.

| Parameter | Value | Reference |

| Reagents (Nitration) | H₂SO₄, HNO₃ | Standard Textbooks |

| Reagents (Reduction) | SnCl₂/HCl or H₂/Pd-C | Standard Textbooks |

| Reagents (Diazotization) | NaNO₂, H₂SO₄/H₂O | Standard Textbooks |

| Overall Yield | Variable, typically moderate | Standard Textbooks |

Step 5: Hydrogenation of 4-(4-Pentylcyclohexyl)phenol

The final step is the hydrogenation of the phenolic ring to the desired cyclohexanol.

Reaction: 4-(4-Pentylcyclohexyl)phenol → 4-Pentylcyclohexanol

Experimental Protocol:

-

4-(4-Pentylcyclohexyl)phenol is dissolved in a solvent like ethanol or isopropanol.

-

A hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon, is added.

-

The reaction is carried out in a high-pressure hydrogenator at elevated temperature and pressure (e.g., 100-150 °C, 500-1000 psi H₂).

-

Upon completion, the catalyst is filtered off.

-

The solvent is removed by distillation to yield 4-pentylcyclohexanol, which can be further purified if necessary.

| Parameter | Value | Reference |

| Reactants | 4-(4-Pentylcyclohexyl)phenol, H₂ | Analogous Reactions |

| Catalyst | Rh/Al₂O₃ or Ru/C | Analogous Reactions |

| Solvent | Ethanol | Analogous Reactions |

| Pressure | 500-1000 psi H₂ | Analogous Reactions |

| Temperature | 100-150 °C | Analogous Reactions |

| Typical Yield | High | Analogous Reactions |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for one of the key steps, the Friedel-Crafts Acylation.

Caption: Laboratory workflow for the Friedel-Crafts acylation of biphenyl.

Conclusion

The synthesis of 4-pentylcyclohexanol from biphenyl is a challenging but feasible endeavor through a multi-step synthetic sequence. The described pathway utilizes fundamental organic reactions, including Friedel-Crafts acylation, Clemmensen reduction, and catalytic hydrogenation. While some steps, particularly the selective hydrogenation and the functionalization of the second aromatic ring, require careful optimization of reaction conditions, the overall strategy is robust. The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to synthesize this and related compounds. Further investigation into alternative and more efficient methods for the later-stage functionalizations could present an opportunity for novel synthetic methodology development.

References

An In-depth Technical Guide to the Identification of cis- and trans-4-Pentylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis, separation, and detailed characterization of cis- and trans-4-pentylcyclohexanol isomers. These isomers, differing only in the spatial arrangement of the hydroxyl and pentyl groups on the cyclohexane ring, exhibit distinct physical and spectroscopic properties. Understanding and controlling their stereochemistry is crucial in various fields, including liquid crystal technology and pharmaceutical development, where specific isomers can impart desired material properties or biological activity.

Synthesis of 4-Pentylcyclohexanol Isomers

A mixture of cis- and trans-4-pentylcyclohexanol can be synthesized via the reduction of 4-pentylcyclohexanone. The choice of reducing agent can influence the diastereoselectivity of the reaction.

Experimental Protocol: Reduction of 4-Pentylcyclohexanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylcyclohexanone in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of sodium borohydride in a protic solvent generally leads to a mixture of the cis and trans isomers.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude mixture of cis- and trans-4-pentylcyclohexanol.

An alternative synthetic route involves the catalytic hydrogenation of 4-pentylphenol.

Experimental Protocol: Hydrogenation of 4-Pentylphenol

-

Reaction Setup: In a high-pressure reactor, combine 4-pentylphenol with a suitable solvent and a hydrogenation catalyst, such as Raney Nickel.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture under stirring.

-

Reaction Monitoring: Monitor the reaction for the complete consumption of hydrogen.

-

Workup: After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to yield the isomeric mixture of 4-pentylcyclohexanol.

Separation of cis and trans Isomers

The separation of the cis and trans isomers of 4-pentylcyclohexanol can be achieved using column chromatography, exploiting the difference in polarity between the two isomers. Generally, the trans isomer, with the equatorial hydroxyl group, is slightly more polar and has a lower retention factor (Rf) on silica gel compared to the cis isomer.

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Isomer Identification: Combine the fractions containing the pure isomers, which can be identified by the analytical techniques described below.

Isomer Identification and Characterization

The unambiguous identification of the cis and trans isomers of 4-pentylcyclohexanol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).

Conformational Analysis: The Key to Isomer Differentiation

The cyclohexane ring exists predominantly in a chair conformation. In 4-substituted cyclohexanols, the bulky pentyl group will strongly prefer the equatorial position to minimize steric strain. Consequently, the orientation of the hydroxyl group defines the isomer:

-

trans-4-Pentylcyclohexanol: The hydroxyl group is in the more stable equatorial position.

-

cis-4-Pentylcyclohexanol: The hydroxyl group is in the less stable axial position.

This conformational difference is the basis for the distinct spectroscopic signatures of the two isomers.

Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and quantifying the isomers in a mixture. The retention time of each isomer depends on its volatility and interaction with the stationary phase of the GC column. Generally, the more volatile isomer will have a shorter retention time.

-

Column Selection: A moderately polar capillary column (e.g., with a polyethylene glycol or a phenyl-substituted polysiloxane stationary phase) is recommended for the separation of cyclohexanol isomers.

-

Injection: Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or ethyl acetate) into the GC injection port.

-

Temperature Program: Use a temperature program to ensure good separation. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Detection: A Flame Ionization Detector (FID) is commonly used for detection.

Table 1: Predicted Gas Chromatography Data

| Isomer | Predicted Retention Time | Elution Order |

| cis-4-Pentylcyclohexanol | Shorter | First |

| trans-4-Pentylcyclohexanol | Longer | Second |

Note: The exact retention times will depend on the specific GC column and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive identification of cis and trans isomers of 4-pentylcyclohexanol. The key diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (H-1).

-

In the trans isomer , H-1 is in the axial position and exhibits large axial-axial couplings to the adjacent axial protons, resulting in a broad multiplet with a large width at half-height.

-

In the cis isomer , H-1 is in the equatorial position and has smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet.

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |

| H-1 (CH-OH) | ~4.0 ppm (narrow multiplet) | ~3.5 ppm (broad multiplet) |

| Cyclohexane H | ~1.0 - 2.0 ppm | ~1.0 - 2.2 ppm |

| Pentyl CH₂ | ~1.2 - 1.4 ppm | ~1.2 - 1.4 ppm |

| Pentyl CH₃ | ~0.9 ppm (triplet) | ~0.9 ppm (triplet) |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |

| C-1 (CH-OH) | ~65 ppm | ~70 ppm |

| Cyclohexane C | ~25 - 40 ppm | ~25 - 45 ppm |

| Pentyl C | ~14 - 37 ppm | ~14 - 37 ppm |

Note: The chemical shifts are predictions based on data for analogous 4-alkylcyclohexanols and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to distinguish between the two isomers, primarily by observing the C-O stretching vibration.

-

The trans isomer (equatorial C-O bond) typically shows a C-O stretch at a higher wavenumber.

-

The cis isomer (axial C-O bond) exhibits a C-O stretch at a lower wavenumber.

Additionally, the O-H stretching band can provide information. In dilute solutions, a sharp O-H band indicates free hydroxyl groups, while in concentrated samples, a broad band signifies intermolecular hydrogen bonding.

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies

| Vibrational Mode | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |

| O-H stretch (dilute) | ~3630 cm⁻¹ | ~3630 cm⁻¹ |

| O-H stretch (concentrated) | ~3350 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |

| C-H stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |

| C-O stretch | ~1000-1050 cm⁻¹ | ~1050-1100 cm⁻¹ |

Conclusion

The successful identification of cis- and trans-4-pentylcyclohexanol isomers requires a systematic approach involving synthesis, separation, and spectroscopic analysis. The distinct conformational preferences of the two isomers give rise to characteristic differences in their NMR and IR spectra, which, in conjunction with GC analysis, allow for their unambiguous assignment. The detailed protocols and predictive data presented in this guide provide a robust framework for researchers and professionals working with these and related substituted cyclohexanol systems.

An In-depth Technical Guide to 4-Pentylcyclohexanol: Chemical Properties and Characterization Protocols

This technical guide provides a comprehensive overview of the chemical properties of 4-Pentylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical properties, its official IUPAC nomenclature, and generalized experimental protocols for the determination of key chemical characteristics.

IUPAC Name and Structural Information

The formal IUPAC name for 4-Pentylcyclohexanol is 4-pentylcyclohexan-1-ol [1]. This name precisely describes its chemical structure: a cyclohexane ring substituted with a pentyl group at the fourth carbon atom and a hydroxyl group at the first. The compound exists as two geometric isomers: cis and trans, which differ in the spatial orientation of the pentyl and hydroxyl groups relative to the cyclohexane ring.

Physicochemical Properties

The chemical and physical properties of 4-Pentylcyclohexanol are summarized in the table below. It is important to note that some properties may vary between the cis and trans isomers.

| Property | Value | Source |

| IUPAC Name | 4-pentylcyclohexan-1-ol | [1] |

| Molecular Formula | C₁₁H₂₂O | [1][2][3] |

| Molecular Weight | 170.29 g/mol | [1][2][3] |

| Boiling Point | trans: 233.5 ± 8.0 °C (Predicted) | [3] |

| cis/trans mixture: 223.2 °C at 760 mmHg | [2] | |

| Melting Point | cis: 46-48 °C | [4] |

| trans: 24-27 °C | [2] | |

| Density | trans: 0.893 ± 0.06 g/cm³ (Predicted) | [3] |

| cis/trans mixture: 0.914 g/cm³ | [2] | |

| pKa | trans: 15.34 ± 0.40 (Predicted) | [3] |

| cis: 15.31 ± 0.40 (Predicted) | [4] | |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

Experimental Protocols for Property Determination

The solubility of an alcohol in various solvents is a key indicator of its polarity. Alcohols with smaller carbon chains are typically soluble in water due to the polarity of the hydroxyl group. However, as the nonpolar alkyl chain length increases, water solubility decreases.

Protocol:

-

Place 2.0 mL of the solvent to be tested (e.g., water, ethanol, acetone) into a small test tube.

-

Add the alcohol dropwise, shaking the mixture after each addition.

-

Observe the number of drops required for the alcohol to no longer dissolve, indicated by the formation of a cloudy mixture or separate layers.

-

The results can be qualitatively recorded as very soluble, soluble, or insoluble.

The boiling point is a crucial physical constant for identifying and assessing the purity of a liquid.

Protocol:

-

Assemble a distillation apparatus, including a distillation flask, condenser, and receiving flask.

-

Place a small volume of the alcohol in the distillation flask along with a boiling chip.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and the vapor temperature remains constant. This temperature is the boiling point.

Spectroscopic methods are essential for confirming the structure of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the carbon-hydrogen framework of the molecule, confirming the presence of the pentyl group, the cyclohexyl ring, and the hydroxyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the characteristic O-H bond of the alcohol functional group, which typically appears as a broad absorption band in the region of 3200-3600 cm⁻¹.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of an alcohol like 4-Pentylcyclohexanol.

References

- 1. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-tert-Pentylcyclohexanol | CAS 20698-30-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. trans-4-n-Pentylcyclohexanol CAS#: 77866-59-2 [amp.chemicalbook.com]

- 4. CIS-4-TERT-PENTYLCYCLOHEXANOL CAS#: 20698-29-7 [m.chemicalbook.com]

Spectroscopic Profile of 4-Pentylcyclohexanol: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for 4-Pentylcyclohexanol, a significant intermediate in the synthesis of liquid crystal materials. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Isomerism

4-Pentylcyclohexanol (C11H22O) is a saturated cyclic alcohol with a pentyl substituent at the fourth position of the cyclohexanol ring. The molecule exists as two geometric isomers: cis and trans, depending on the relative orientation of the hydroxyl (-OH) and pentyl groups with respect to the plane of the cyclohexane ring. The spectroscopic properties of these isomers, while similar in some respects, exhibit distinct differences, particularly in their NMR spectra, which can be used for their differentiation.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for 4-Pentylcyclohexanol. Due to the limited availability of a complete public dataset for this specific molecule, the information is a compilation of experimental data from various sources and predicted values based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Pentylcyclohexanol, both ¹H and ¹³C NMR are crucial for confirming the presence of the cyclohexyl and pentyl moieties and for determining the stereochemistry of the isomers.

¹H NMR (Proton NMR)

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Pentylcyclohexanol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 1.0 - 2.0 | Broad Singlet | 1H |

| H-1 (CH-OH) | 3.4 - 4.0 | Multiplet | 1H |

| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplets | 10H |

| -CH2- (Pentyl Chain) | 1.1 - 1.4 | Multiplets | 8H |

| -CH3 (Pentyl Chain) | 0.8 - 1.0 | Triplet | 3H |

Note: The chemical shift of the H-1 proton is highly dependent on the cis/trans isomerism. In the trans isomer, the H-1 proton is typically found at a different chemical shift compared to the cis isomer due to anisotropic effects.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The PubChem database indicates the availability of ¹³C NMR data for 4-Pentylcyclohexanol.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Pentylcyclohexanol

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (CH-OH) | 68 - 72 |

| Cyclohexane Ring Carbons | 25 - 45 |

| C-4 (CH-Pentyl) | 40 - 45 |

| Pentyl Chain Carbons | 14 - 38 |

| -CH3 (Pentyl Chain) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Pentylcyclohexanol is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.

Table 3: Characteristic IR Absorption Bands for 4-Pentylcyclohexanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database contains GC-MS data for 4-Pentylcyclohexanol.[1]

Table 4: Key Mass Spectrometry Data for 4-Pentylcyclohexanol

| m/z | Relative Intensity | Proposed Fragment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M-H₂O]⁺ |

| 123 | 57% | [M-H₂O-C₂H₅]⁺ |

| 99 | High | [M-C₅H₁₁]⁺ |

| 81 | 50.20% | [C₆H₉]⁺ |

| 71 | 91% | [C₅H₁₁]⁺ |

| 70 | 99.99% | [C₅H₁₀]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 4-Pentylcyclohexanol are not fully available in the public domain. However, the following are generalized methods that would be employed.

Synthesis of 4-Pentylcyclohexanol

A common method for the synthesis of 4-Pentylcyclohexanol involves the reduction of 4-pentylcyclohexanone. A typical procedure would be:

-

Dissolve 4-pentylcyclohexanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography or distillation to obtain 4-pentylcyclohexanol, which may be a mixture of cis and trans isomers.

Another reported method is the catalytic hydrogenation of p-n-pentylphenol, which yields a mixture of the cis and trans isomers.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Pentylcyclohexanol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 4-Pentylcyclohexanol into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Pentylcyclohexanol.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Pentylcyclohexanol.

References

An In-depth Technical Guide to the Synthesis of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol, a molecule of interest in materials science and potentially in pharmaceutical research due to its specific stereochemistry and physicochemical properties. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol is a saturated bicyclohexyl derivative characterized by a trans configuration at both cyclohexane rings. This specific stereoisomerism influences its molecular shape, packing, and ultimately its material properties. The synthesis of this compound with high stereochemical purity is crucial for its application in fields such as liquid crystals and as a building block in medicinal chemistry. The primary synthetic route involves a two-stage process: the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol, followed by its catalytic hydrogenation to the desired cyclohexanol.

Synthetic Pathway Overview

The synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is primarily achieved through the catalytic hydrogenation of the corresponding phenol derivative. The overall transformation can be visualized as follows:

Figure 1: Overall synthetic strategy for trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Experimental Protocols

Stage 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

Step 1: Grignard Reaction

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of a suitable aryl bromide (e.g., 4-benzyloxybromobenzene, 1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of 4-pentylcyclohexanone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Dehydration, Hydrogenation, Isomerization, and Deprotection

The crude tertiary alcohol from the Grignard reaction is then subjected to a series of transformations to yield the desired trans-phenol intermediate.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark apparatus to remove water.

-

Hydrogenation: The resulting alkene is hydrogenated using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere to saturate the double bond.

-

Isomerization: The resulting mixture of cis and trans isomers is then subjected to isomerization conditions, often by heating with a strong base (e.g., potassium tert-butoxide in a high-boiling solvent) to favor the thermodynamically more stable trans isomer.

-

Deprotection: If a protecting group (e.g., benzyl) was used for the phenol, it is removed at this stage. For a benzyl ether, this can often be achieved by catalytic hydrogenation.

Purification of the Intermediate: The crude 4-(trans-4-pentylcyclohexyl)phenol is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane.

Stage 2: Synthesis of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

The final step is the stereoselective hydrogenation of the phenol intermediate.

Experimental Protocol:

-

To a solution of 4-(trans-4'-pentylcyclohexyl)phenol (200 g) in ethanol (1.8 L), add 10% by weight of Raney nickel (20 g) as the catalyst.[1]

-

Transfer the suspension to a high-pressure hydrogenation apparatus.

-

Pressurize the reactor with hydrogen gas and stir the reaction mixture at a suitable temperature and pressure until the theoretical amount of hydrogen (3 moles per mole of phenol) has been absorbed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter off the catalyst from the reaction mixture.

-

Concentrate the ethanol filtrate under reduced pressure to a volume of approximately 0.3 L.[1]

-

Add fresh ethanol to the concentrated solution and induce recrystallization.

-

Collect the precipitated solid by filtration to obtain trans-4-(trans-4'-pentylcyclohexyl)cyclohexanol.

Data Presentation

Physicochemical and Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) | Reference(s) |

| 4-(trans-4-Pentylcyclohexyl)phenol | C₁₇H₂₆O | 246.39 | 133-135 | >98 | N/A | |

| trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | C₁₇H₃₂O | 252.44 | 126 | >98 | 37.6 | [1] |

Note: N/A indicates that the data was not available in the searched sources.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the target molecule.

Figure 2: Detailed workflow for the synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Conclusion

The synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The key steps involve the synthesis of a trans-substituted phenol intermediate, followed by a stereoselective catalytic hydrogenation. While the presented protocols provide a solid foundation for the synthesis, further optimization of reaction conditions, particularly for the synthesis of the phenol intermediate, may be necessary to improve overall yield and purity. This guide serves as a valuable resource for researchers embarking on the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 4-Amylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 4-Amylcyclohexanol, a compound relevant in various chemical and fragrance industries. The information is presented to support research, development, and quality control activities. This document details key physical constants, the methodologies for their determination, and a generalized workflow for property analysis.

Core Physical Properties

4-Amylcyclohexanol is a cyclic alcohol, and its physical properties can vary slightly based on the specific isomer. The "amyl" group can be a straight-chain pentyl group (n-amyl) or a branched isomer like the tert-amyl group. Furthermore, the substitution on the cyclohexane ring creates cis and trans stereoisomers. Below is a summary of the available quantitative data for two common forms.

Data Presentation: Physical Properties of 4-Amylcyclohexanol Isomers

| Property | 4-tert-Pentylcyclohexanol (cis/trans mixture) | 4-n-Pentylcyclohexanol (cis/trans mixture) |

| CAS Number | 5349-51-9[1] | 54410-90-1[2][3] |

| Synonyms | 4-(tert-Amyl)cyclohexanol, p-tert-Amylcyclohexanol | 4-Amylcyclohexanol[2], 4-n-Pentylcyclohexanol |

| Molecular Formula | C₁₁H₂₂O[1] | C₁₁H₂₂O[3] |

| Molecular Weight | 170.30 g/mol | 170.30 g/mol [3] |

| Physical Form | Solid (at room temp.) | Liquid (at 20°C) |

| Melting Point | 24.0 - 27.0 °C[1] | Not specified |

| Boiling Point | 154.0 - 155.0 °C @ 40 mmHg[1] | Not specified |

| Density | Not specified | 0.90 g/cm³ (Specific Gravity 20/20)[4] |

| Refractive Index | Not specified | 1.4640 - 1.4680[4] |

| Flash Point | 110.0 °C (230 °F) | Not specified |

| Water Solubility | 91.17 mg/L @ 25 °C (estimated)[1] | Not specified |

| LogP (o/w) | 3.601 (estimated)[1] | Not specified |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental for compound characterization, quality control, and process development. Below are detailed methodologies for measuring the key properties of 4-Amylcyclohexanol.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for small sample volumes is the micro-boiling point or capillary method.[5][6][7][8]

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., paraffin oil)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid 4-Amylcyclohexanol is placed into the fusion tube.[5]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8]

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube).[5]

-

Heating: The bath is heated gently and steadily. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Upon further heating, the liquid begins to vaporize, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[5]

-

Measurement: The heat source is removed at this point. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[5] This temperature signifies that the vapor pressure of the liquid equals the external pressure.

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic constant for a pure substance at a given temperature and wavelength.[9]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically sodium D-line, 589 nm)

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol) and lens tissue

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water (n_D = 1.3330 at 20°C).[10]

-

Prism Cleaning: The surfaces of the upper and lower prisms are cleaned thoroughly with a soft lens tissue and a suitable solvent, then allowed to dry completely.[10][11]

-

Sample Application: Using a clean pipette, 2-3 drops of liquid 4-Amylcyclohexanol are placed onto the center of the lower prism. The pipette tip should not touch the prism surface to avoid scratching.[10][11]

-

Prism Closure: The upper prism is gently closed and clamped, spreading the liquid into a thin, uniform film.

-

Measurement:

-

The light source is turned on, and while looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region (the shadowline).[10]

-

The dispersion compensator is adjusted to eliminate any color fringe at the boundary, making the shadowline sharp and achromatic.[10]

-

The main adjustment handwheel is used to align the sharp shadowline precisely with the center of the crosshairs.[11]

-

The refractive index value is then read from the illuminated scale, typically to four decimal places.[11]

-

-

Temperature Recording: The temperature at which the measurement was taken is crucial and must be recorded alongside the refractive index value.[10]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a key predictor, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[12][13]

Apparatus:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure (General Protocol):

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, hexane).

-

Sample Preparation: A precise amount of 4-Amylcyclohexanol (e.g., 10 mg) is weighed and placed into a test tube.

-

Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 30-60 seconds) to facilitate dissolution.[13]

-

Observation: The mixture is allowed to stand and is then visually inspected for any undissolved particles. The compound is classified as soluble (completely dissolved), partially soluble, or insoluble.[13]

-

Tiered Approach: If the compound is insoluble in water, subsequent tests can be performed in dilute acidic (5% HCl) and basic (5% NaOH) solutions to identify potential salt formation, which indicates basic or acidic functional groups, respectively.[14]

-

Semi-Quantitative Analysis: To determine a more precise solubility value (e.g., mg/mL), the experiment is repeated by incrementally adding the solute to a fixed volume of solvent until saturation is reached (i.e., solid material persists after thorough mixing).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like 4-Amylcyclohexanol.

References

- 1. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodscentscompany.com]

- 2. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. phillysim.org [phillysim.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. hinotek.com [hinotek.com]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. Khan Academy [khanacademy.org]

- 13. saltise.ca [saltise.ca]

- 14. scribd.com [scribd.com]

4-Pentylcyclohexanol: A Core Intermediate for Advanced Liquid Crystal Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentylcyclohexanol stands as a crucial molecular building block in the synthesis of advanced liquid crystal (LC) materials. Its incorporation into mesogenic structures significantly influences key performance characteristics such as the nematic-to-isotropic transition temperature (clearing point), viscosity, and birefringence. The stereochemistry of the cyclohexyl ring, particularly the preference for the trans isomer, is paramount in achieving the desired linear molecular geometry essential for liquid crystalline phases. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-pentylcyclohexanol, with a focus on its application as a liquid crystal intermediate. Furthermore, it explores the relevance of liquid crystals derived from such intermediates in the fields of drug delivery and biosensing, offering valuable insights for professionals in pharmaceutical and life sciences research.

Physicochemical Properties of 4-Pentylcyclohexanol Isomers

The physical properties of 4-pentylcyclohexanol are highly dependent on the cis/trans isomeric ratio. The trans isomer, with its more linear and rigid structure, is the preferred conformer for liquid crystal applications as it promotes the formation of stable mesophases.

| Property | trans-4-Pentylcyclohexanol | cis-4-Pentylcyclohexanol |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol | 170.29 g/mol |

| CAS Number | 77866-59-2 | 91334-33-9 |

| Boiling Point | 233.5 ± 8.0 °C (Predicted)[1] | Not readily available |

| Density | 0.893 ± 0.06 g/cm³ (Predicted)[1] | Not readily available |

| Refractive Index | 1.4630-1.4680[1] | Not readily available |

Synthesis and Purification of trans-4-Pentylcyclohexanol

The synthesis of trans-4-pentylcyclohexanol with high isomeric purity is a critical step in the production of high-performance liquid crystals. The most common synthetic routes involve the reduction of 4-pentylcyclohexanone or the catalytic hydrogenation of 4-pentylphenol. The subsequent purification to isolate the trans isomer is crucial.

Experimental Protocols

2.1.1. Synthesis via Reduction of 4-Pentylcyclohexanone

This method offers good stereoselectivity towards the trans isomer when using specific reducing agents.

-

Materials: 4-pentylcyclohexanone, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether, 10% sulfuric acid, anhydrous magnesium sulfate, petroleum ether.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-pentylcyclohexanone in anhydrous diethyl ether is prepared.

-

To a separate flask, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

-

The 4-pentylcyclohexanone solution is added dropwise to the LiAlH₄ suspension with stirring, maintaining gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

-

The reaction is then carefully quenched by the slow addition of water, followed by 10% sulfuric acid, while cooling in an ice bath.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-pentylcyclohexanol.

-

2.1.2. Synthesis via Catalytic Hydrogenation of 4-Pentylphenol

This industrial-scale method involves the hydrogenation of the corresponding phenol. The choice of catalyst and reaction conditions influences the cis/trans isomer ratio.

-

Materials: 4-pentylphenol, Raney Nickel or Rhodium-on-carbon catalyst, ethanol (solvent), high-pressure autoclave.

-

Procedure:

-

4-pentylphenol and the catalyst are charged into a high-pressure autoclave.

-

Ethanol is added as a solvent.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred at a specific temperature and pressure for a defined period to achieve complete hydrogenation of the aromatic ring.

-

After cooling and depressurizing the autoclave, the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield crude 4-pentylcyclohexanol as a mixture of cis and trans isomers.

-

2.1.3. Purification by Recrystallization

The separation of the desired trans-4-pentylcyclohexanol from the cis isomer is effectively achieved by recrystallization, exploiting the difference in their physical properties, such as melting point and solubility.

-

Materials: Crude 4-pentylcyclohexanol (cis/trans mixture), petroleum ether (or other suitable non-polar solvent).

-

Procedure:

-

The crude 4-pentylcyclohexanol is dissolved in a minimal amount of hot petroleum ether.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator.

-

The trans isomer, being less soluble at lower temperatures, will crystallize out.

-

The crystals are collected by vacuum filtration and washed with a small amount of cold petroleum ether.

-

The process can be repeated to achieve higher purity of the trans isomer.

-

Characterization of Isomers

The isomeric purity of 4-pentylcyclohexanol is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the cis and trans isomers will exhibit different retention times.[2][3] ¹H and ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexyl ring.[4]

Role of 4-Pentylcyclohexanol in Liquid Crystal Mixtures

The incorporation of the 4-pentylcyclohexyl moiety into a liquid crystal molecule significantly impacts its mesomorphic and physical properties.

| Parameter | Effect of trans-4-Pentylcyclohexyl Group | Rationale |

| Nematic-to-Isotropic Transition (TN-I) | Generally increases TN-I | The rigid and linear cyclohexyl ring enhances the shape anisotropy of the molecule, leading to more stable liquid crystalline phases. |

| Viscosity | Tends to decrease viscosity compared to purely aromatic cores | The saturated cyclohexyl ring reduces intermolecular π-π stacking that is prevalent in purely aromatic systems, leading to lower rotational viscosity. |

| Birefringence (Δn) | Generally lowers birefringence | The aliphatic nature of the cyclohexyl ring has a lower polarizability compared to an aromatic ring, resulting in a smaller difference between the extraordinary and ordinary refractive indices. |

Relevance to Drug Development Professionals

While 4-pentylcyclohexanol itself is not a therapeutic agent, the liquid crystals derived from it have emerging applications in the pharmaceutical and biomedical fields, primarily in drug delivery systems and biosensors.

Liquid Crystals in Drug Delivery

Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create unique nanostructures such as cubosomes and hexosomes.[5][6] These structures can encapsulate both hydrophilic and hydrophobic drug molecules, offering a platform for controlled and sustained drug release.[1][7][8] The biocompatibility and biodegradability of many liquid crystal-forming lipids make them attractive for various administration routes.[8]

Liquid Crystal-Based Biosensors

The orientation of liquid crystals is highly sensitive to surface interactions. This property is harnessed in the development of label-free biosensors.[9][10] When a biological recognition event (e.g., antigen-antibody binding) occurs on a surface in contact with a liquid crystal, it can trigger a change in the liquid crystal's orientation, leading to a detectable optical signal.[11][12] Liquid crystals containing cyclohexyl moieties can be tailored for specific sensing applications due to their tunable physical properties.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of trans-4-Pentylcyclohexanol.

Structure-Property Relationship in Liquid Crystals

Caption: Impact of trans-4-pentylcyclohexanol on liquid crystal properties.

Application in Drug Delivery Systems

Caption: Pathway from intermediate to a liquid crystal-based drug delivery system.

References

- 1. nscpolteksby.ac.id [nscpolteksby.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 6. ijcrt.org [ijcrt.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. Application and Technique of Liquid Crystal-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Catalytic Hydrogenation of p-n-Pentylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of p-n-pentylphenol, a key transformation for the synthesis of valuable intermediates in the pharmaceutical and chemical industries. The document details reaction pathways, catalyst performance, and experimental protocols, offering a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction

The catalytic hydrogenation of p-n-pentylphenol is a significant chemical process primarily yielding 4-n-pentylcyclohexanol and 4-n-pentylcyclohexanone. These products serve as crucial building blocks in the synthesis of liquid crystals and various pharmaceutical compounds. The selective conversion of the aromatic ring of p-n-pentylphenol into its corresponding saturated cyclic counterparts is achieved through the use of heterogeneous catalysts under hydrogen pressure. The choice of catalyst, solvent, temperature, and pressure plays a pivotal role in determining the product distribution and overall efficiency of the reaction.

Reaction Pathways and Mechanisms

The hydrogenation of p-n-pentylphenol proceeds through a series of steps on the surface of a heterogeneous catalyst. The primary reaction pathway involves the initial hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to the more stable 4-n-pentylcyclohexanone. This ketone can then be further hydrogenated to yield 4-n-pentylcyclohexanol.

The selectivity towards either the cyclohexanone or the cyclohexanol is highly dependent on the catalyst and reaction conditions. Catalysts such as palladium are often employed for the selective production of cyclohexanones, while nickel and ruthenium catalysts tend to favor the formation of cyclohexanols.[1]

References

Unraveling the Conformational Landscape of 4-Pentylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentylcyclohexanol, a substituted cyclohexane, is a molecule of interest in various chemical and pharmaceutical contexts. Its biological activity and physical properties are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides an in-depth analysis of the molecular structure and conformation of the cis and trans isomers of 4-Pentylcyclohexanol. Leveraging established principles of conformational analysis, spectroscopic data from analogous compounds, and computational chemistry methodologies, this document outlines the stereochemical features that govern the behavior of this molecule. Detailed experimental protocols for conformational analysis are provided, alongside quantitative data and visual representations of conformational equilibria and analytical workflows to facilitate a comprehensive understanding for researchers in drug design and materials science.

Introduction

The cyclohexane ring is a fundamental scaffold in a vast array of organic molecules, including many pharmaceuticals. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, as in 4-Pentylcyclohexanol, they can occupy either axial or equatorial positions. The interplay of steric interactions dictates the preferred conformation and the energetic landscape of the molecule.

For 1,4-disubstituted cyclohexanes like 4-Pentylcyclohexanol, two diastereomers exist: cis and trans. The conformational analysis of these isomers is crucial as the spatial arrangement of the pentyl and hydroxyl groups significantly influences the molecule's polarity, reactivity, and ability to interact with biological targets. This guide explores the conformational preferences of both cis- and trans-4-Pentylcyclohexanol, providing a foundational understanding for its application in scientific research and development.

Molecular Structure and Conformational Isomers

The primary conformations of 4-Pentylcyclohexanol are based on the chair form of the cyclohexane ring. The key to understanding its structure lies in the axial and equatorial positioning of the hydroxyl (-OH) and pentyl (-C5H11) groups.

trans-4-Pentylcyclohexanol

In the trans isomer, the hydroxyl and pentyl groups are on opposite sides of the cyclohexane ring. This allows for a conformation where both bulky substituents occupy equatorial positions (diequatorial). The alternative chair conformation, resulting from a ring flip, would force both groups into sterically hindered axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diaxial conformation is highly unstable. Consequently, trans-4-Pentylcyclohexanol exists almost exclusively in the diequatorial conformation.

cis-4-Pentylcyclohexanol

For the cis isomer, the hydroxyl and pentyl groups are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial. A ring flip interconverts these positions. The equilibrium will favor the conformation where the larger substituent (the pentyl group) occupies the more spacious equatorial position to minimize steric strain. The energy difference between these two conformers is determined by the relative steric bulk of the hydroxyl and pentyl groups, quantified by their respective A-values (axial strain energies).

Quantitative Conformational Analysis

| Parameter | trans (eq, eq) | trans (ax, ax) | cis (eq-OH, ax-Pentyl) | cis (ax-OH, eq-Pentyl) |

| Relative Energy (kcal/mol) | 0 (most stable) | > 5 | ~2.1 | 0.8 - 1.0 |

| Dominant Conformer Population | >99% | <1% | Minor | Major |

Note: These values are estimates based on the A-values of hydroxyl (~0.8-1.0 kcal/mol) and pentyl groups (estimated to be similar to other alkyl groups like isopropyl or tert-butyl, ~2.1 kcal/mol). The actual values may vary.

Experimental Protocols for Conformational Analysis

The determination of the preferred conformation of 4-Pentylcyclohexanol isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the axial or equatorial position of the proton attached to the carbon bearing the hydroxyl group (H-1) and thereby deduce the conformation of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified cis or trans isomer of 4-Pentylcyclohexanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6) in a 5 mm NMR tube.

-

Ensure the sample is free of paramagnetic impurities which can cause line broadening.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional proton (¹H) NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.

-

Key acquisition parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

If necessary, perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to aid in the assignment of proton signals.

-

-

Spectral Analysis:

-

Identify the multiplet corresponding to the H-1 proton (the proton on the carbon attached to the -OH group). This signal is typically found in the 3.5-4.0 ppm range.

-

Analyze the coupling constants (J-values) of the H-1 proton.

-

A large coupling constant (J ≈ 10-13 Hz) is indicative of a trans-diaxial coupling between H-1 and the adjacent axial protons on C-2 and C-6. This confirms that H-1 is in an axial position, and therefore the hydroxyl group is equatorial.

-

Smaller coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings, indicating an equatorial H-1 and an axial hydroxyl group.

-

-

Expected Results:

-

For trans-4-Pentylcyclohexanol, the ¹H NMR spectrum is expected to show a multiplet for H-1 with at least one large coupling constant, confirming its axial position and the diequatorial nature of the molecule.

-

For cis-4-Pentylcyclohexanol, the spectrum will be a weighted average of the two rapidly interconverting chair forms. The observed coupling constants for H-1 will be smaller than in the trans isomer, reflecting the equilibrium between the axial and equatorial positions of the hydroxyl group.

Computational Chemistry

Objective: To calculate the relative energies of the possible conformations of cis- and trans-4-Pentylcyclohexanol and to predict their geometric parameters.

Methodology:

-

Structure Building:

-

Construct the initial 3D structures of the cis and trans isomers of 4-Pentylcyclohexanol in all possible chair conformations using molecular modeling software (e.g., Avogadro, GaussView).

-

-

Conformational Search (for the pentyl chain):

-

For each chair conformation, perform a systematic or stochastic conformational search of the pentyl side chain to identify its low-energy rotamers.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for all stable conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).

-

The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

-

-

Data Analysis:

-

Compare the calculated energies (Gibbs free energy is often used) of the different conformers to determine their relative stabilities and predict the equilibrium populations.

-

Extract key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers.

-

Visualizing Conformational Equilibria and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Conformational equilibrium of trans-4-Pentylcyclohexanol.

Caption: Conformational equilibrium of cis-4-Pentylcyclohexanol.

Caption: General experimental workflow for conformational analysis.

Conclusion

The conformational analysis of 4-Pentylcyclohexanol reveals distinct structural preferences for its cis and trans isomers, primarily governed by the minimization of steric strain. The trans isomer overwhelmingly adopts a diequatorial conformation, while the cis isomer exists in a dynamic equilibrium that favors the conformer with the bulky pentyl group in the equatorial position. A combined approach of high-resolution NMR spectroscopy and computational chemistry provides a powerful toolkit for the detailed characterization of these conformational landscapes. This in-depth understanding is paramount for professionals in drug development and materials science, as the three-dimensional structure of molecules like 4-Pentylcyclohexanol is a key determinant of their function and properties.

Phase Transition Behavior of 4-Pentylcyclohexanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to characterize the phase transition temperatures of 4-Pentylcyclohexanol. Due to the limited availability of specific experimental data in publicly accessible literature for this compound, this document focuses on the established experimental protocols and workflows relevant for its thermal analysis.

Data Presentation

A thorough search of scientific databases and chemical repositories did not yield specific, experimentally determined phase transition temperatures for 4-Pentylcyclohexanol. While data for related compounds, such as isomers and derivatives, are available, direct quantitative data for 4-Pentylcyclohexanol remains elusive. It is recommended that experimental analysis be performed to determine the precise phase transition temperatures for this compound.

Experimental Protocols

The determination of phase transition temperatures in organic compounds like 4-Pentylcyclohexanol, which may exhibit liquid crystalline properties, is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to detect phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of 4-Pentylcyclohexanol (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Heating Scan: The sample is heated at a constant rate (e.g., 5-10 °C/min) to a temperature above its expected isotropic phase transition. This scan reveals endothermic transitions such as melting (solid to liquid or crystal to liquid crystal) and other phase changes.

-

Cooling Scan: The sample is then cooled at the same constant rate. This scan shows exothermic transitions like crystallization and liquid crystal phase formation.

-

Isothermal Segments: The sample may be held at a specific temperature to allow for equilibration or to study isothermal phase transitions.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Phase transitions are identified as peaks (endothermic or exothermic) on the thermogram. The onset temperature of the peak is typically reported as the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a crucial technique for the identification and characterization of liquid crystalline phases. It allows for the direct visualization of the different textures exhibited by various mesophases.

Methodology:

-

Sample Preparation: A small amount of 4-Pentylcyclohexanol is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.

-

Observation during Heating and Cooling: The sample is observed through a polarizing microscope as it is heated and cooled at a controlled rate.

-

Texture Identification: As the compound transitions between different phases (e.g., crystalline, smectic, nematic, isotropic), characteristic optical textures are observed. For example, the nematic phase often exhibits a Schlieren texture, while smectic phases can show focal conic or fan-like textures. The isotropic liquid phase appears dark under crossed polarizers.

-

Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures. This method provides a visual confirmation of the transitions detected by DSC.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the phase transition temperatures of a compound like 4-Pentylcyclohexanol.

An In-depth Technical Guide to the Solubility of 4-Pentylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pentylcyclohexanol, a key intermediate in the synthesis of liquid crystals and a potential building block in pharmaceutical and fragrance applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust qualitative understanding based on the principles of organic chemistry and data from analogous compounds. Furthermore, it details a standard experimental protocol for the quantitative determination of its solubility and outlines its chemical synthesis.

Physicochemical Properties of 4-Pentylcyclohexanol